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Abstract

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable, monofunctional degradation
activating compound (MonoDAC™) that potently and selectively induces the degradation of the
lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] By hijacking the E3
ubiquitin ligase substrate receptor Cereblon (CRBN), Cemsidomide acts as a molecular glue
to mark IKZF1 and IKZF3 for proteasomal degradation.[1][2] This mechanism effectively
eliminates key drivers of survival and proliferation in various hematological malignancies,
including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2][3][4] Preclinical
data demonstrate Cemsidomide's superior potency and sustained activity compared to
existing immunomodulatory drugs (IMiDs), particularly in resistant models.[2][5] This technical
guide provides a comprehensive overview of the preclinical pharmacology of Cemsidomide,
summarizing key data and experimental methodologies to inform further research and
development.

Introduction

Transcription factors IKZF1 and IKZF3 are critical for the survival and proliferation of malignant
B-cells, making them validated therapeutic targets in hematologic malignancies.[1][3] While
approved immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide target these
proteins for degradation, acquired resistance remains a significant clinical challenge.[5]
Cemsidomide was developed by C4 Therapeutics as a next-generation IKZF1/3 degrader with
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an optimized pharmacological profile to overcome these limitations.[6][7] Its high binding affinity
for Cereblon and potent catalytic degradation activity translate to enhanced anti-tumor efficacy
in preclinical models of both IMiD-sensitive and -resistant cancers.[5][8]

Mechanism of Action

Cemsidomide functions as a "molecular glue," facilitating the interaction between the E3
ubiquitin ligase Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3.[1][2] This induced
proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for subsequent
degradation by the 26S proteasome.[1][2] The degradation of these transcription factors results
in two primary anti-cancer effects: direct tumor cell death and stimulation of the immune
system.[9][10] Depletion of IKZF1/3 disrupts essential survival signaling in malignant B-cells,
leading to apoptosis.[5][11] Additionally, the degradation of these factors in immune cells, such
as T-cells, leads to their activation and the secretion of immune-stimulating cytokines like IL-2.

[°]
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Figure 1: Mechanism of action of Cemsidomide.
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Preclinical Pharmacodynamics
Biochemical and Cellular Activity

Cemsidomide demonstrates high-affinity binding to Cereblon and potent degradation of IKZF1

and IKZF3 in cellular assays, significantly exceeding the potency of approved IMiDs.[8][12]

Parameter Value Cell Line/System Reference
Cereblon Binding ) )
o 0.9 nM Biochemical Assay [1][5]
Affinity (Kd)
Cereblon Binding Cellular Competition
0.4 nM [41[13]
(IC50) Assay
' >75% degradation at Multiple Myeloma
IKZF1 Degradation [14]
0.3 nM (1.5h) Cells
IKZF1 Degradation 89% reduction (6h) KiJK (ALCL) Cells [41[13]
Anti-proliferative
o 0.05 nM NCI-H929 (MM) [14]
Activity (GI50)
Anti-proliferative
o 0.071 nM NCI-H929 (MM) [14]
Activity (IC50)
Anti-proliferative IMiD-Resistant NCI-
2.3nM [14]

Activity (1IC50)

H929 (MM)

Table 1: Summary of In Vitro Activity of Cemsidomide

In Vivo Pharmacodynamics

In vivo studies in mouse xenograft models confirm potent and sustained degradation of

IKZF1/3 in tumor tissues following oral administration of Cemsidomide. This degradation

correlates with downstream pathway modulation and anti-tumor activity.
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IKZF3
Animal Model Dose Time Point Degradation Reference
(% remaining)

NCI-H929

100 pg/kg/day 4h <5% [2]
Xenograft
NCI-H929

100 pg/kg/day 48h 35% [2]
Xenograft
KiJK Xenograft 100 pg/kg/day - 7% (IKZF1) [13]

Table 2: In Vivo Target Degradation by Cemsidomide

Preclinical Pharmacokinetics

While a comprehensive multi-species pharmacokinetic profile of Cemsidomide is not publicly
available, preclinical studies indicate a favorable profile with oral bioavailability and sustained
tumor exposure, which is differentiated from other IKZF1/3 degraders.[2][10] In mouse models,
Cemsidomide demonstrated longer exposure compared to the competitor compound CC-
92480, with concentrations remaining above the 80% degradation concentration (DC80) in
tumors at 48 hours post-dose, whereas CC-92480 levels were undetectable.[2] This sustained
exposure is believed to contribute to its durable pharmacodynamic effects and potent in vivo
efficacy.[2]

Preclinical Efficacy

Cemsidomide has demonstrated robust single-agent and combination anti-tumor activity in a
variety of preclinical models of multiple myeloma and non-Hodgkin's lymphoma, including those
resistant to approved IMiDs.[1][5]
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. Treatment and  Efficacy
Tumor Model Cell Line Reference
Dose (oral) Outcome
Partial or
complete tumor
Multiple 0.1 mg/kg/day for  regression
P H929 graIeay J [5]
Myeloma 21 days (durable after
treatment
cessation)
RPMI-8226
Multiple ) ) - Tumor
(Pomalidomide- Not specified ) [5]
Myeloma _ N regression
insensitive)
Multiple MM1.S ]
) 30 pg/kg/day Tumor stasis [10]
Myeloma (Systemic)
Multiple MML1.S Tumor
] 100 pg/kg/day ] [10]
Myeloma (Systemic) regression
Anaplastic Large
) Durable tumor
Cell Lymphoma KiJK 100 pg/kg/day ) [13]
regression
(ALCL)
Diffuse Large B-
Tumor
Cell Lymphoma TMDS8 100 ug/kg )
regression
(DLBCL)
Mantle Cell
Tumor
Lymphoma REC1 > 10 pg/kg )
regression
(MCL)
Increased
OCl-Ly10 N _
CNS Lymphoma ] Not specified survival [12]
(Intracranial) N
probability
Table 3: Summary of In Vivo Efficacy of Cemsidomide
Preclinical Toxicology
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Detailed preclinical toxicology studies for Cemsidomide, as would be conducted for an
Investigational New Drug (IND) application, have not been made publicly available. Clinical trial
data in humans has identified on-target neutropenia and thrombocytopenia as dose-limiting
toxicities, which are manageable.[9][15] These findings are consistent with the known effects of
IKZF1/3 degradation on hematopoiesis.

Experimental Protocols

Detailed, Cemsidomide-specific experimental protocols are proprietary. However, the following
sections describe general methodologies for the key assays used in the preclinical evaluation
of molecular glue degraders like Cemsidomide.

Cereblon Binding Affinity Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of a compound to the Cereblon E3
ligase complex.
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Reagent Preparation:
- Tagged CRBN Protein (e.g., His-tag)
- Labeled Antibody (Donor, e.g., Th-anti-His)
- Fluorescent Tracer (Acceptor, e.g., fluorescently-labeled thalidomide)
- Cemsidomide serial dilutions

l

Dispense reagents into
384-well assay plate

l

Incubate at room temperature
to reach binding equilibrium

:

Read plate on TR-FRET compatible
plate reader (measure donor and acceptor emission)

l

Data Analysis:
- Calculate FRET ratio
- Plot dose-response curve
- Determine IC50 value

Click to download full resolution via product page

Figure 2: General workflow for a TR-FRET based Cereblon binding assay.

Protocol Outline:
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» Reagent Preparation: Prepare solutions of tagged CRBN protein, a terbium-labeled antibody
targeting the tag (donor), a fluorescently labeled thalidomide analog (tracer/acceptor), and
serial dilutions of Cemsidomide.

o Assay Plate Setup: In a 384-well plate, add the CRBN protein, terbium-labeled antibody, and
the test compound (Cemsidomide) or vehicle control.

e Tracer Addition: Add the fluorescent tracer to all wells.

 Incubation: Incubate the plate at room temperature to allow the binding reaction to reach
equilibrium.

» Detection: Measure the fluorescence at both the donor and acceptor emission wavelengths
using a TR-FRET plate reader.

o Data Analysis: Calculate the FRET ratio. The decrease in the FRET signal in the presence of
Cemsidomide indicates displacement of the tracer. Plot the FRET ratio against the
Cemsidomide concentration to determine the 1C50 value.

In Vitro Protein Degradation Assay (e.g., Nano-Glo®
HiBIT Lytic Detection System)

This assay measures the intracellular degradation of a target protein in response to treatment
with a degrader compound.

Protocol Outline:

¢ Cell Line Engineering: Genetically engineer the cell line of interest (e.g., NCI-H929) to
express the target protein (IKZF1 or IKZF3) fused with a small bioluminescent tag (e.g.,
HiBIT).

o Cell Plating and Treatment: Plate the engineered cells in a multi-well format and treat with
serial dilutions of Cemsidomide for a specified time course.

o Cell Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBIT Lytic Detection
Reagent, which contains the LgBIT protein that binds to the HiBiT tag to produce a
luminescent signal.
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o Measurement: Measure the luminescence using a plate reader.

o Data Analysis: A decrease in luminescence corresponds to a reduction in the amount of the
HiBiT-tagged target protein. Normalize the data to untreated controls and plot against
Cemsidomide concentration to determine the DC50 (concentration for 50% degradation)
and Dmax (maximum degradation).

Cell Viability Assay

This assay assesses the anti-proliferative effect of Cemsidomide on cancer cell lines.
Protocol Outline:

e Cell Plating: Plate cancer cells (e.g., multiple myeloma or non-Hodgkin's lymphoma cell
lines) in 96-well plates.

o Compound Treatment: Treat the cells with a range of concentrations of Cemsidomide and
incubate for a period of time (e.g., 72 hours).

 Viability Assessment: Add a reagent that measures cell viability, such as a tetrazolium
compound (e.g., MTS or WST-1) or a reagent that measures ATP content (e.g., CellTiter-
Glo®).

o Measurement: Measure the absorbance or luminescence according to the manufacturer's
instructions.

o Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability
against Cemsidomide concentration to calculate the GI50 or IC50 value.

In Vivo Xenograft Model Efficacy Study

This type of study evaluates the anti-tumor activity of Cemsidomide in a living organism.
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Figure 3: General workflow for an in vivo xenograft efficacy study.
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Protocol Outline:

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection
of human tumor cells.

Tumor Cell Implantation: Subcutaneously inject a suspension of human hematological
cancer cells (e.g., NCI-H929) into the flank of the mice.

Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200
mms3).

Randomization and Treatment: Randomize the animals into treatment and control groups.
Administer Cemsidomide orally at various doses according to the study design. The control
group receives the vehicle.

Efficacy Assessment: Measure tumor volume with calipers at regular intervals. Monitor the
body weight and overall health of the animals.

Endpoint: The study is typically terminated when the tumors in the control group reach a
specified size. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for
IKZF1/3 levels).

Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression and assess for
statistically significant differences between the treatment and control groups.

Conclusion

Cemsidomide is a highly potent and selective degrader of the transcription factors IKZF1 and

IKZF3.[1][3][4] Its preclinical profile demonstrates a clear mechanism of action, leading to

robust anti-tumor activity in a range of hematological malignancy models, including those with

acquired resistance to current therapies.[2][5][8] The favorable pharmacodynamic and

pharmacokinetic properties observed in preclinical studies support its ongoing clinical

development as a potential best-in-class therapy for patients with multiple myeloma and non-

Hodgkin's lymphoma.[2][10] Further research will continue to elucidate the full potential of

Cemsidomide, both as a monotherapy and in combination with other anti-cancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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